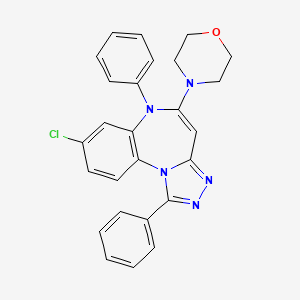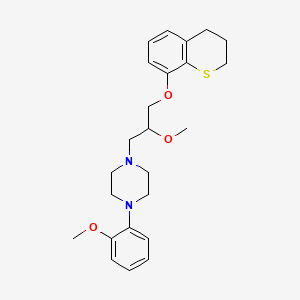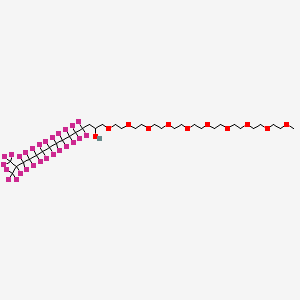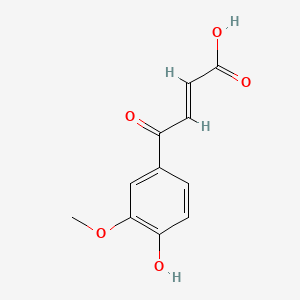![molecular formula C42H66N2O12 B12751590 (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone CAS No. 104450-43-3](/img/structure/B12751590.png)
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone is a complex organic compound with a diverse range of applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone typically involves multiple steps, each requiring specific reagents and conditions. The process often starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in these steps include acids, bases, and catalysts that facilitate the formation of bonds and the addition of functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize advanced technologies such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize waste. The use of environmentally friendly solvents and reagents is also a key consideration in industrial production to reduce the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups such as carbonyls or carboxyls.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or amines.
Substitution: In this reaction, one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles in determining the efficiency and selectivity of the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, this compound is valuable in organic synthesis and materials science.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: The compound’s reactivity and functional groups enable it to serve as a precursor for pharmaceuticals and therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials, it contributes to the development of new technologies and products.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. These interactions can result in changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Benzylamine: An organic compound with a similar amine functional group, used in the synthesis of pharmaceuticals and other chemicals.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A compound used in chemical transformations, particularly in the Suzuki-Miyaura cross-coupling reaction.
Uniqueness
What sets (E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone apart is its combination of functional groups, which confer unique reactivity and versatility. This makes it a valuable compound in various fields, offering advantages over similar compounds in terms of its applications and effectiveness.
Propiedades
Número CAS |
104450-43-3 |
|---|---|
Fórmula molecular |
C42H66N2O12 |
Peso molecular |
791.0 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propan-2-yloxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-13(2)23-11-16-9-15(14(3)21)7-8-18(16)24-12-17(22)10-20-19(4,5)6;5-3(6)1-2-4(7)8/h2*7-9,13,17,20,22H,10-12H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
GVDPLRWFUXNWSA-WXXKFALUSA-N |
SMILES isomérico |
CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.CC(C)OCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)










